molecular formula C18H18N2OS B2527252 N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide CAS No. 952827-45-1

N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide

Cat. No.: B2527252
CAS No.: 952827-45-1
M. Wt: 310.42
InChI Key: WNCSOQQULAIKAS-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide is a complex organic compound that features a benzo[d]thiazole ring fused with an acetamide group and an isopropyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Acylation: The benzo[d]thiazole intermediate is then acylated with 2-(4-isopropylphenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide exerts its effects depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.

    Materials Science: The compound’s electronic properties, such as its ability to participate in π-π stacking interactions, are crucial for its function in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide: Similar structure but with the thiazole ring at a different position.

    N-(benzo[d]oxazol-5-yl)-2-(4-isopropylphenyl)acetamide: Contains an oxazole ring instead of a thiazole ring.

    N-(benzo[d]imidazol-5-yl)-2-(4-isopropylphenyl)acetamide: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide is unique due to the specific positioning of the thiazole ring and the isopropyl-substituted phenyl group, which may confer distinct electronic and steric properties compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12(2)14-5-3-13(4-6-14)9-18(21)20-15-7-8-17-16(10-15)19-11-22-17/h3-8,10-12H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCSOQQULAIKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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